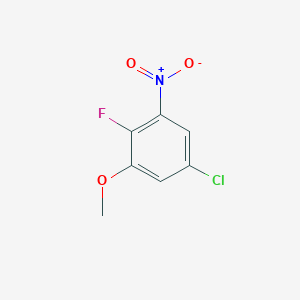
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮是一种有机化合物,具有独特的结构,包括三氟甲基、氯取代基和丙酮部分。
准备方法
合成路线和反应条件
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮的合成通常涉及在酸性或碱性条件下,将 2-氯-6-(三氟甲基)苯甲醛与合适的酮前体进行反应。一种常见的方法涉及使用弗里德尔-克拉夫茨酰化反应,其中苯甲醛在路易斯酸催化剂(如氯化铝)的存在下与丙酮反应。
工业生产方法
该化合物的工业生产可能涉及大规模的弗里德尔-克拉夫茨酰化反应,利用连续流动反应器来确保高效的混合和热传递。反应条件经过优化,以最大限度地提高产率并减少副产物,并严格控制温度、压力和催化剂浓度。
化学反应分析
反应类型
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酮基转化为醇。
取代: 氯和三氟甲基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 可以使用甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羧酸,而还原会产生醇。
科学研究应用
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其潜在的生物活性及其与各种生物分子的相互作用。
医药: 探索其作为药物中间体或活性成分的潜力。
工业: 用于开发具有独特特性的新材料,例如聚合物和涂层。
作用机制
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。三氟甲基可以增强该化合物的亲脂性,使其更容易穿透生物膜。氯取代基可能参与与靶分子形成氢键或其他相互作用,从而影响该化合物的总体活性。
相似化合物的比较
类似化合物
1-(3-(三氟甲基)苯基)-2-丙酮: 结构相似,但三氟甲基位于不同的位置。
1-(2-(三氟甲基)苯基)丙烷-2-酮: 缺少氯取代基。
1-(2-氯-4-(三氟甲基)苯基)丙烷-2-酮: 氯和三氟甲基的位置不同。
独特性
1-(2-氯-6-(三氟甲基)苯基)丙烷-2-酮的独特性在于氯和三氟甲基的特定位置,这会显著影响其化学反应性和生物活性。这些官能团的组合提供了一套独特的特性,可以在各种应用中加以利用。
属性
分子式 |
C10H8ClF3O |
|---|---|
分子量 |
236.62 g/mol |
IUPAC 名称 |
1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI 键 |
DCJFGECNEDALPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC=C1Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



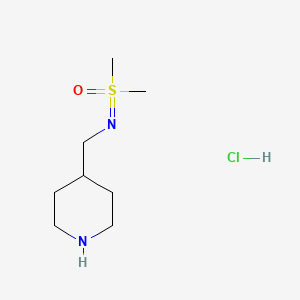
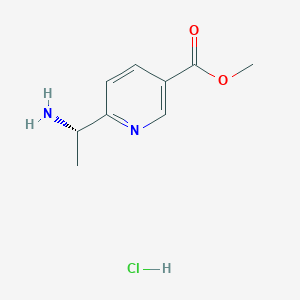
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
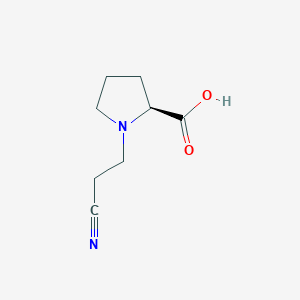
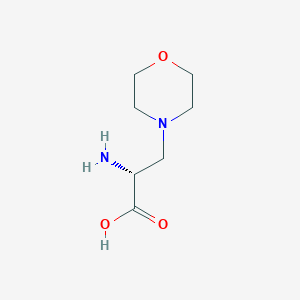
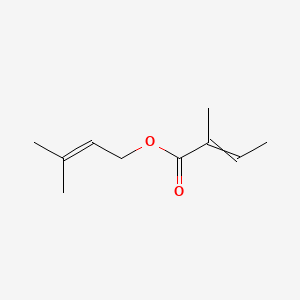
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
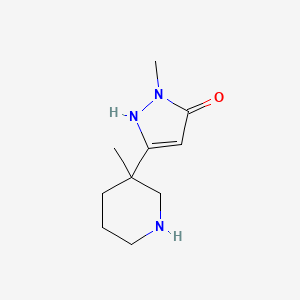
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
